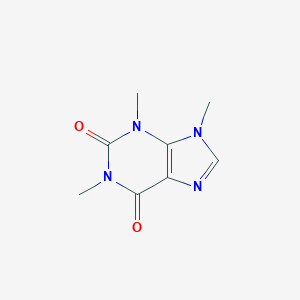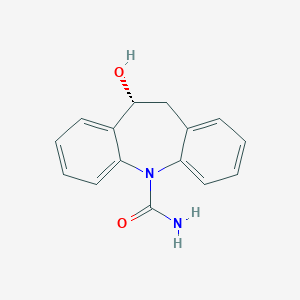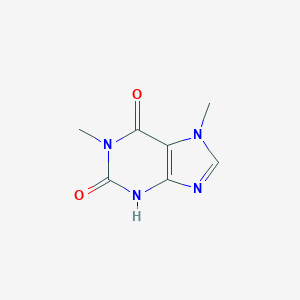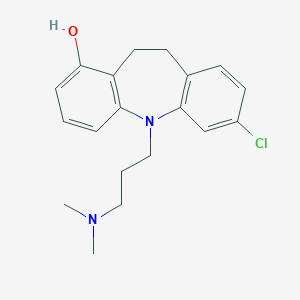
5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- is a tricyclic compound that has been studied for its various chemical and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzazepine Core: This step involves the cyclization of a biphenyl derivative with appropriate substituents to form the dibenzazepine core.
Introduction of the Dimethylaminopropyl Side Chain: This step involves the alkylation of the dibenzazepine core with a dimethylaminopropyl halide under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Reduction: The final step involves the reduction of the azepine ring to form the dihydro derivative, which can be achieved using hydrogenation over a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting central nervous system disorders, such as antidepressants and antipsychotics.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Industry: It is used in the synthesis of various chemical intermediates and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and norepinephrine receptors, modulating their activity and leading to therapeutic effects in the treatment of mood disorders. The compound’s dimethylaminopropyl side chain plays a crucial role in its binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but different substituents.
Amitriptyline: A tricyclic compound with a similar mechanism of action but different side chain modifications.
Nortriptyline: A secondary amine tricyclic antidepressant with a similar core structure.
Uniqueness
5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chlorine atom at the 7-position and the dimethylaminopropyl side chain contribute to its unique receptor binding profile and therapeutic effects.
Properties
IUPAC Name |
9-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-21(2)11-4-12-22-17-5-3-6-19(23)16(17)10-8-14-7-9-15(20)13-18(14)22/h3,5-7,9,13,23H,4,8,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPXEQNHQVLPFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901003377 |
Source


|
| Record name | 7-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83385-97-1 |
Source


|
| Record name | 8-Hydroxyclomipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083385971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
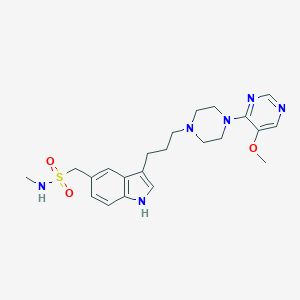
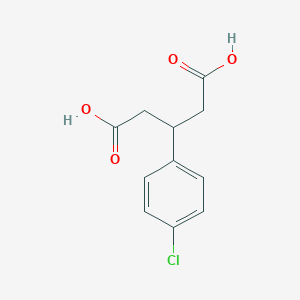
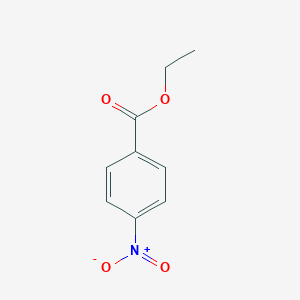

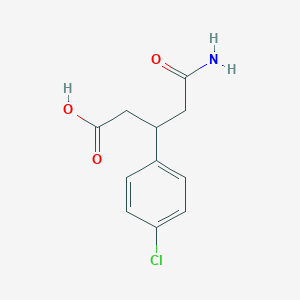
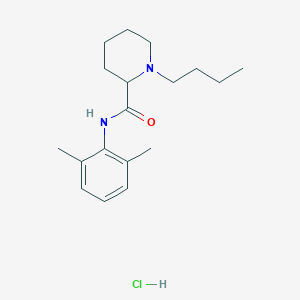

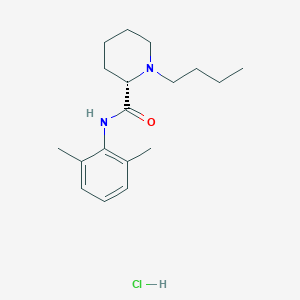
![10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B195695.png)
